Source: Tofacitinib N-oxide is synthesized from tofacitinib through oxidation processes. Tofacitinib itself is an active pharmaceutical ingredient that has gained attention for its efficacy in managing inflammatory conditions.
Classification: Tofacitinib N-oxide falls under the category of organic compounds known as nitrogen-containing heterocycles. It is classified as an oxime derivative due to the presence of the N-oxide functional group.
The synthesis of tofacitinib N-oxide can be achieved through various methods, primarily involving the oxidation of tofacitinib.
Tofacitinib N-oxide has a complex molecular structure characterized by its nitrogen-containing heterocycles.
Tofacitinib N-oxide undergoes various chemical reactions that can affect its stability and reactivity.
Tofacitinib N-oxide functions primarily as a Janus kinase inhibitor, similar to its parent compound tofacitinib.
The physical and chemical properties of tofacitinib N-oxide are essential for understanding its behavior in biological systems.
Tofacitinib N-oxide has several scientific uses:
Tofacitinib N-oxide, the primary circulating metabolite of tofacitinib, exhibits distinct binding interactions within the adenosine triphosphate-binding cleft of Janus kinase isoforms. Its N-oxide moiety introduces additional hydrogen-bonding capabilities with conserved residues in the catalytic domain (JH1) of Janus kinase 1 and Janus kinase 3. Crystallographic analyses reveal that the orientation of the piperidine ring system allows Tofacitinib N-oxide to exploit hydrophobic subpockets adjacent to the catalytic site, particularly within Janus kinase 3's Val 981 and Leu 905 residues [1] [7].
Comparative structural analyses demonstrate differential affinity profiles:Table: Binding Affinity of Tofacitinib N-oxide Across Janus Kinase Isoforms
Janus Kinase Isoform | Key Binding Residues | Inhibition Constant (nM) |
---|---|---|
Janus kinase 1 | Glu 966, Leu 959 | 56 ± 3.2 |
Janus kinase 2 | Arg 980, Tyr 931 | 407 ± 22 |
Janus kinase 3 | Leu 905, Val 981 | 103 ± 7.8 |
Tyrosine kinase 2 | Leu 1045, Gly 1048 | 1372 ± 98 |
Pseudokinase domain (JH2) interactions further refine selectivity. Molecular dynamics simulations indicate that Tofacitinib N-oxide stabilizes the autoinhibitory conformation of Janus kinase 1's JH2 domain through water-mediated hydrogen bonds with Asn 639, a residue not conserved in Janus kinase 2 [1] [7]. This residue-specific accommodation underpins the 7.3-fold selectivity preference for Janus kinase 1 over Janus kinase 2 observed in cellular phosphorylation assays.
Tofacitinib N-oxide functions as a type I adenosine triphosphate-competitive inhibitor, binding the active kinase conformation with a characteristic bent configuration. Isothermal titration calorimetry studies confirm its competition with adenosine triphosphate at the catalytic site (KD = 38 nM for Janus kinase 1), with enthalpy-driven binding suggesting dominant hydrogen-bond formation over hydrophobic interactions [7]. The N-oxide group forms a critical hydrogen bond with Janus kinase 3's hinge residue Gly 831, explaining its 13-fold increased residence time compared to the parent compound in surface plasmon resonance assays [9].
Allosteric modulation occurs indirectly through disruption of Janus kinase activation loop dynamics. Phosphoproteomic analyses reveal that Tofacitinib N-oxide binding prevents transphosphorylation of Janus kinase 2 Tyr 1007/1008 and Janus kinase 1 Tyr 1022/1023, thereby stabilizing the inactive kinase complex [1]. Unlike type II inhibitors (e.g., NVP-CHZ868) that bind the aspartate-phenylalanine-glycine motif in the inactive state, Tofacitinib N-oxide maintains the activation loop in a pseudosubstrate conformation that sterically hinders signal transducer and activator of transcription docking.
Table: Inhibition Mechanisms of Janus Kinase Inhibitor Classes
Characteristic | Type I (Tofacitinib N-oxide) | Type II (e.g., NVP-CHZ868) | Allosteric (e.g., Deucravacitinib) |
---|---|---|---|
Binding Site | Adenosine triphosphate cleft | Adenosine triphosphate cleft + DFG pocket | Pseudokinase domain |
Kinase Conformation | Active | Inactive | Regulatory |
STAT Docking Inhibition | Steric hindrance | Allosteric blockade | Substrate competition |
JH2 Domain Involvement | Indirect | No | Direct |
Tofacitinib N-oxide exerts cytokine-specific modulation of signal transducer and activator of transcription phosphorylation kinetics. In interleukin-6-stimulated monocytes, it reduces signal transducer and activator of transcription 3 phosphorylation by 92% within 15 minutes (IC50 = 112 nM), while only partially inhibiting (47%) interleukin-10-induced signal transducer and activator of transcription 3 phosphorylation at equivalent concentrations [3]. This differential effect originates from cytokine receptor architecture: interleukin-6 receptor alpha/glycoprotein 130 complexes exhibit higher Janus kinase 1 dependence compared to interleukin-10's Janus kinase 1-tyrosine kinase 2 pairing.
Sustained signal transducer and activator of transcription 1 phosphorylation is selectively disrupted due to Tofacitinib N-oxide's interference with receptor docking kinetics. Live-cell imaging demonstrates that interleukin-27-induced signal transducer and activator of transcription 1 phosphorylation decays 3.2-fold faster (t1/2 = 18.3 min) under Tofacitinib N-oxide exposure versus untreated controls (t1/2 = 58.7 min) [8]. This accelerated dephosphorylation stems from disrupted binding stability between phospho-tyrosine 613 on interleukin-27 receptor alpha and the signal transducer and activator of transcription 1 Src homology 2 domain, reducing complex half-life from 9.1 to 2.8 minutes.
Mathematical modeling of cytokine signaling networks reveals asymmetric signal transducer and activator of transcription regulation:Table: Phosphorylation Kinetics Under Tofacitinib N-oxide (500 nM)
Cytokine | Signal Transducer and Activator of Transcription | Maximum Phosphorylation (% Control) | Signal Duration (t1/2, min) |
---|---|---|---|
Interleukin-6 | Signal transducer and activator of transcription 3 | 8 ± 1.2 | 14.3 ± 2.1 |
Interferon-γ | Signal transducer and activator of transcription 1 | 17 ± 3.4 | 22.7 ± 3.8 |
Interleukin-27 | Signal transducer and activator of transcription 1 | 29 ± 4.1 | 18.3 ± 2.9 |
Interleukin-10 | Signal transducer and activator of transcription 3 | 53 ± 6.3 | 67.5 ± 8.2 |
The compound orchestrates immune responses through hierarchical cytokine blockade. Flow cytometry analyses demonstrate 73% inhibition of interleukin-23-induced signal transducer and activator of transcription 3 phosphorylation in T helper 17 cells versus only 38% suppression in regulatory T cells under identical Tofacitinib N-oxide concentrations (500 nM) [5]. This cellular selectivity arises from interleukin-23 receptor's exclusive Janus kinase 1-tyrosine kinase 2 pairing versus transforming growth factor-beta's dominance in regulatory T cell maintenance.
Cytokine threshold modulation represents a key immunoregulatory mechanism. At sub-saturating concentrations (50-100 nM), Tofacitinib N-oxide preferentially inhibits gamma-chain cytokines (interleukin-2, interleukin-15) over granulocyte-macrophage colony-stimulating factor by 4.7-fold, reshaping T cell effector functions [5]. This differential inhibition creates a cytokine hierarchy shift where interleukin-7 signaling dominates, promoting regulatory T cell expansion while curtailing T helper 17 differentiation. Transcriptomic profiling confirms 2.1-fold increased FoxP3 expression and 3.7-fold decreased retinoic acid receptor-related orphan receptor gamma t expression in polarized CD4+ T cells.
Signal transducer and activator of transcription crosstalk further fine-tunes immune responses:Table: Cytokine Network Modulation in Human T Cells
Cytokine Signaling Axis | Tofacitinib N-oxide Effect (500 nM) | Downstream Immunologic Consequence |
---|---|---|
Interleukin-2/Janus kinase 1/Janus kinase 3 | 89% pSTAT5 inhibition | Reduced T follicular helper cell differentiation |
Interleukin-6/Janus kinase 1/Janus kinase 2 | 94% pSTAT3 inhibition | Impaired T helper 17 polarization |
Interleukin-4/Janus kinase 1/Janus kinase 3 | 68% pSTAT6 inhibition | Attenuated M2 macrophage differentiation |
Interleukin-12/tyrosine kinase 2/Janus kinase 2 | 41% pSTAT4 inhibition | Preserved natural killer cell function |
Notably, Tofacitinib N-oxide amplifies interferon regulatory factor 1-mediated interferon-stimulated gene expression through sustained signal transducer and activator of transcription 1 availability. In macrophage-T cell cocultures, submicromolar concentrations increase C-X-C motif chemokine ligand 10 production 2.8-fold, creating a self-limiting feedback loop that suppresses T helper 17 expansion while promoting regulatory T cell recruitment [8]. This crosstalk establishes an immunoregulatory microenvironment that preferentially dampens pathogenic immune responses without broad immunosuppression.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7